

Commercial Suppliers and Technical Guide for 9(10)-EpOME Analytical Standards

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 9(10)-EpOME

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This technical guide provides an in-depth overview of commercially available 9(10)-Epoxyoctadecenoic acid (**9(10)-EpOME**) analytical standards. It includes a comparative table of suppliers, detailed experimental protocols for quantification, and a visualization of the key signaling pathway involving this lipid mediator. **9(10)-EpOME**, a cytochrome P450 (CYP)-derived metabolite of linoleic acid, is implicated in various physiological and pathological processes, including inflammation, cardiovascular function, and cancer.^[1] Accurate and reliable quantification of **9(10)-EpOME** is crucial for advancing research in these areas.

Commercial Availability of 9(10)-EpOME Analytical Standards

A variety of commercial suppliers offer **9(10)-EpOME** analytical standards, primarily as a racemic mixture ((±)**9(10)-EpOME**). Some suppliers also provide specific enantiomers, such as 9(R),10(S)-EpOME, and deuterated internal standards for mass spectrometry-based quantification. The following table summarizes the offerings from prominent vendors.

| Supplier | Product Name | CAS Number | Purity | Formulation |
|------------------------------------|--|---------------|------------------------------|------------------------------|
| Cayman Chemical | (±)9(10)-EpOME | 6814-52-4 | ≥98% | A solution in methyl acetate |
| (±)9(10)-EpOME-d4 | 1246816-59-7 | ≥99% atom % D | A solution in methyl acetate | |
| 9(R),10(S)-EpOME | 16833-56-0 | ≥98% | A solution in methyl acetate | |
| Santa Cruz Biotechnology | (±)9(10)-EpOME | 6814-52-4 | Not specified | Not specified |
| Larodan | 9(R),10(S)-Epoxy-12(Z)-octadecenoic acid | 16833-56-0 | >98% | In solution |
| trans-9,10-Epoxy-octadecanoic acid | 13980-07-9 | >98% | In solution | |
| Aladdin Scientific | (±)9(10)-EpOME | 6814-52-4 | ≥98% | ~100ug/mL in methyl acetate |

Experimental Protocol: Quantification of 9(10)-EpOME in Biological Samples by LC-MS/MS

The analysis of **9(10)-EpOME** is most commonly and reliably achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.^[2] The following protocol outlines a general workflow for the extraction and quantification of **9(10)-EpOME** from plasma or serum.

Sample Preparation

Proper sample preparation is critical to remove interfering substances and concentrate the analyte.^[3] A combination of protein precipitation and liquid-liquid extraction (LLE) or solid-

phase extraction (SPE) is typically employed.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Materials:

- Biological sample (e.g., 200 μ L plasma)
- Internal Standard (IS) solution (e.g., **9(10)-EpOME-d4**)
- Cold Methanol (LC-MS grade)
- Methyl-tert-butyl ether (MTBE) or Ethyl Acetate
- Hexane (LC-MS grade)
- Formic acid
- Ultrapure water
- Vortex mixer
- Centrifuge
- Nitrogen evaporator

Procedure:

- Internal Standard Spiking: To 200 μ L of the plasma sample in a glass tube, add a known amount of the **9(10)-EpOME-d4** internal standard solution.
- Protein Precipitation: Add 800 μ L of cold methanol to the sample. Vortex vigorously for 30 seconds to precipitate proteins.[\[4\]](#)
- Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.[\[4\]](#)
- Supernatant Collection: Carefully transfer the supernatant to a new glass tube.
- Liquid-Liquid Extraction:
 - Add 1 mL of MTBE to the supernatant.

- Vortex for 1 minute.
- Centrifuge at 2,000 x g for 5 minutes to separate the phases.[\[4\]](#)
- Transfer the upper organic layer (MTBE) to a clean tube.
- Repeat the extraction with another 1 mL of MTBE and combine the organic layers.[\[4\]](#)
- Drying: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.
- Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).[\[4\]](#)
- Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC)

- Column: A reverse-phase C18 column (e.g., 2.1 × 100 mm, 1.8 µm) is typically used for separation.
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20, v/v) with 0.1% formic acid
- Gradient: A typical gradient would start at a lower percentage of mobile phase B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step.
- Flow Rate: 0.2-0.4 mL/min
- Injection Volume: 5-10 µL

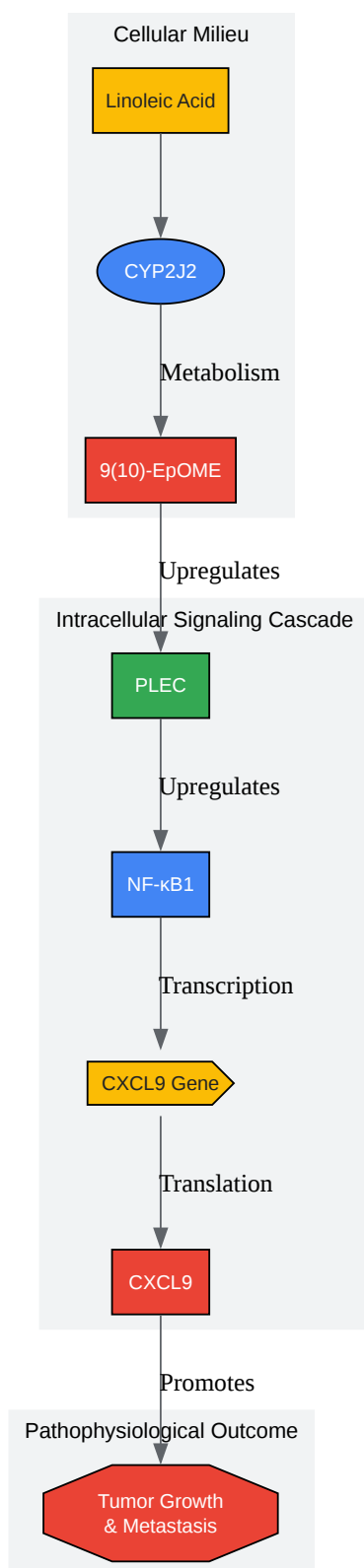
Mass Spectrometry (MS)

- Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.[\[6\]](#)
- Scan Type: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
- MRM Transitions:

- **9(10)-EpOME**: The precursor ion $[M-H]^-$ is m/z 295.2. Product ions for quantification and qualification are typically monitored (e.g., m/z 171.1, 113.1).
- **9(10)-EpOME-d4 (IS)**: The precursor ion $[M-H]^-$ is m/z 299.2. Corresponding product ions are monitored.
- Instrument Parameters: Capillary voltage, source temperature, desolvation temperature, and gas flows should be optimized for the specific instrument.^[4]

Signaling Pathway of 9(10)-EpOME in Triple-Negative Breast Cancer

Recent studies have elucidated a signaling pathway through which **9(10)-EpOME**, produced by the enzyme CYP2J2, promotes the tumorigenesis and metastasis of triple-negative breast cancer (TNBC).^[7] This pathway involves the upregulation of Plectin (PLEC), which in turn activates NF- κ B1, a transcription factor for the chemokine CXCL9.^[7]



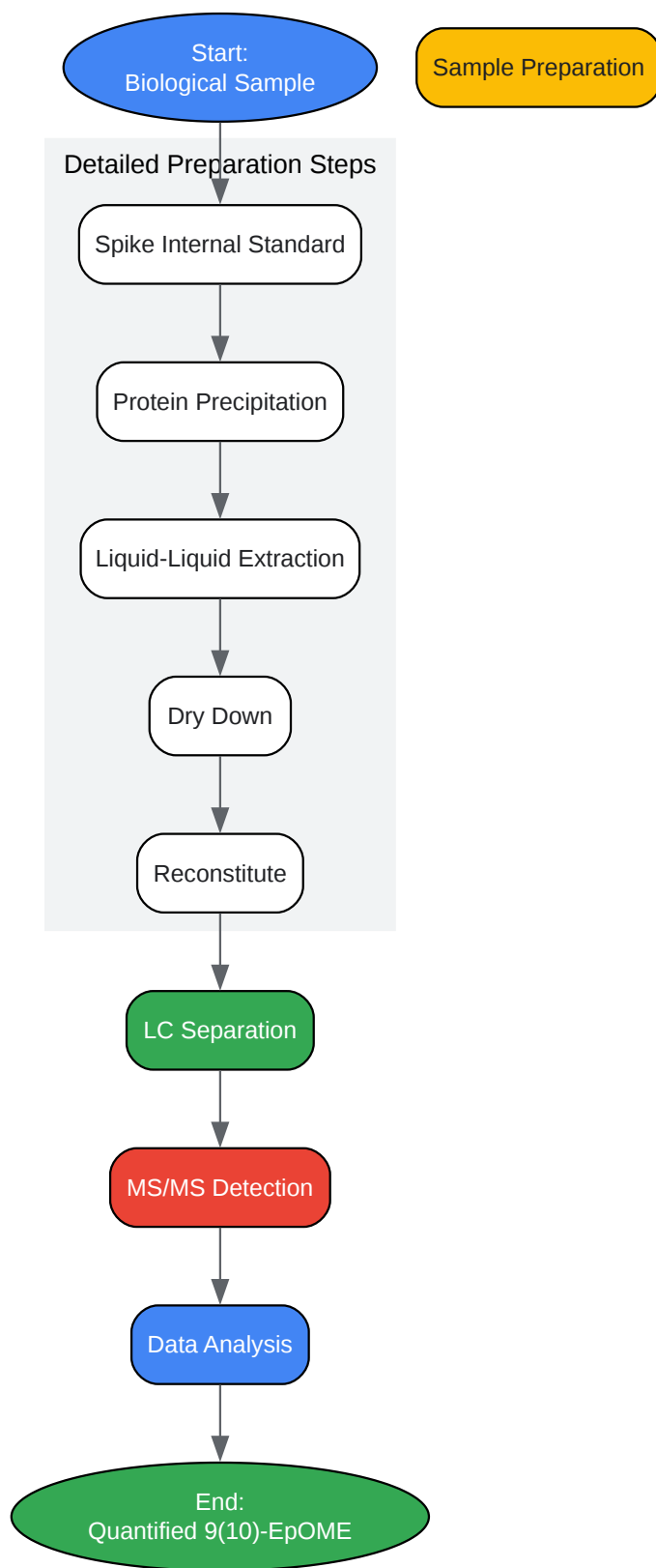
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Caption: CYP2J2/EpOME signaling pathway in TNBC.

Experimental Workflow for 9(10)-EpOME

Quantification

The following diagram illustrates the logical flow of the experimental protocol for the quantification of **9(10)-EpOME** from biological samples.



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Caption: LC-MS/MS workflow for **9(10)-EpOME** analysis.

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- To cite this document: BenchChem. [Commercial Suppliers and Technical Guide for 9(10)-EpOME Analytical Standards]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b212012#commercial-suppliers-of-9-10-epome-analytical-standards]

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